3,7-Dimethyl-8-propoxyocta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-propoxyocta-1,6-diene: is an organic compound with the molecular formula C13H24. It is a derivative of octadiene, characterized by the presence of two methyl groups at positions 3 and 7, and a propoxy group at position 8. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-propoxyocta-1,6-diene typically involves the alkylation of 3,7-dimethyl-1,6-octadiene with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-propoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Various alkylated derivatives
Scientific Research Applications
3,7-Dimethyl-8-propoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-propoxyocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1,6-octadiene: A closely related compound with similar structural features but lacking the propoxy group.
β-Citronellene: Another derivative of octadiene with similar applications in the fragrance industry.
Dihydromyrcene: A related compound used in the production of synthetic fragrances and flavors.
Uniqueness
3,7-Dimethyl-8-propoxyocta-1,6-diene is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
42184-19-0 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3,7-dimethyl-8-propoxyocta-1,6-diene |
InChI |
InChI=1S/C13H24O/c1-5-10-14-11-13(4)9-7-8-12(3)6-2/h6,9,12H,2,5,7-8,10-11H2,1,3-4H3 |
InChI Key |
VAVOISODYGIKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=CCCC(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.